5-(azetidin-3-yl)-2H-tetrazole
Description
Properties
IUPAC Name |
5-(azetidin-3-yl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c1-3(2-5-1)4-6-8-9-7-4/h3,5H,1-2H2,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUWELXPIPDXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via 1,3-Dipolar Cycloaddition
The most common method for synthesizing tetrazole derivatives involves a 1,3-dipolar cycloaddition reaction between nitriles and azides. This reaction, initially described by Hantzsch and Vagt in 1901, involves the [2 + 3] cycloaddition of an azide to a nitrile.
Electron-withdrawing groups on the nitrile substrate enhance the reaction with the azide, but this requirement can limit the scope, often necessitating high reaction temperatures and catalysts.
Scheme 1: 1,3-Dipolar Cycloaddition
$$
\text{R-CN} + \text{N}_3^- \rightarrow \text{Tetrazole Derivative}
$$
Multicomponent Reactions (MCRs)
Multicomponent reactions involve more than two compounds reacting to form a single product, offering advantages such as atom economy and efficiency. Ugi et al. first reported the use of \$$HN_3\$$ to form tetrazole derivatives in 1961, and numerous advancements have since been published on tetrazole synthesis via MCRs.
Using p-Toluenesulfonyl Cyanide (TsCN)
Sharpless et al. reported a [2 + 3] cycloaddition of an azide to p-toluenesulfonyl cyanide (TsCN), demonstrating a broad substrate scope with aromatic and aliphatic azides under solvent-free conditions, yielding good results. This method was further extended to produce acyltetrazoles with acyl cyanides and aliphatic azides.
Scheme 2: Synthesis with TsCN
$$
\text{R-N}_3 + \text{TsCN} \rightarrow \text{Acyltetrazole}
$$
Intramolecular Cycloadditions
Fused 5-heterotetrazole ring systems can be synthesized via intramolecular [2 + 3] cycloadditions of organic azides and heteroatom-substituted nitriles. Cyanates, thiocyanates, and cyanamides are employed in these reactions, yielding various five- and six-membered rings.
Scheme 3: Intramolecular Cycloaddition
$$
\text{Nitrile-Azide} \xrightarrow{\Delta} \text{Fused Tetrazole}
$$
Chemical Reactions Analysis
Types of Reactions: 5-(Azetidin-3-yl)-2H-tetrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Structural Properties
The synthesis of 5-(azetidin-3-yl)-2H-tetrazole often involves various multicomponent reactions (MCRs) that allow for the efficient construction of tetrazole derivatives. Tetrazoles are recognized for their stability and ability to mimic carboxylic acids, making them valuable bioisosteres in drug design. The compound's azetidine moiety contributes to its unique pharmacological profile, enhancing its interaction with biological targets.
Table 1: Comparison of Tetrazole Derivatives
| Compound Name | Structural Features | Key Characteristics |
|---|---|---|
| This compound | Azetidine ring + tetrazole | Potential anti-cancer properties |
| 5-(4-bromophenyl)-2H-tetrazole | Aromatic substitution | Cytotoxicity against cancer cells |
| 6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline scaffold | Selective PPARγ partial agonist |
Biological Activities
Recent studies have demonstrated that this compound exhibits notable biological activities, particularly in the field of oncology. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The IC50 values obtained from MTT assays indicate promising potential for further development as anticancer agents.
Case Study: Cytotoxicity Evaluation
- Compounds Tested : this compound derivatives
- Cell Lines : MCF-7 and PC3
- Results :
Therapeutic Potential
The therapeutic potential of this compound extends beyond oncology. Its structural features make it a candidate for:
- Antiviral Agents : Due to its ability to inhibit viral replication mechanisms.
- Neuroprotective Drugs : By modulating neurotransmitter systems such as GABA.
- Anti-inflammatory Compounds : Through inhibition of pro-inflammatory pathways.
Mechanism of Action
The mechanism by which 5-(azetidin-3-yl)-2H-tetrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The substitution pattern on the tetrazole ring significantly influences physicochemical and biological properties. Below is a comparison with key analogs:
Stability and Sensitivity
- This compound : Azetidine’s saturated ring enhances thermal stability compared to nitro-substituted analogs. Likely less sensitive to impact/friction than energetic derivatives like 5-(fluorodinitromethyl)-2H-tetrazole (impact sensitivity <1 N) .
- Energetic Derivatives: Nitro groups (e.g., –NO₂, –CF(NO₂)₂) improve oxygen balance but reduce stability. For example, 5-(trinitromethyl)-2H-tetrazole decomposes explosively under mild stimuli .
Pharmacological Activity
- Azetidine-containing analogs : Derivatives like 3-chloro-4-phenyl-azetidin-2-one linked to tetrazoles exhibit potent antihypertensive activity, comparable to losartan .
- Antimycobacterial Activity : 2-Substituted 5-(3,5-dinitrophenyl)-2H-tetrazoles show enhanced efficacy against Mycobacterium tuberculosis (MIC = 2–8 µg/mL) with low cytotoxicity .
Biological Activity
5-(Azetidin-3-yl)-2H-tetrazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by research findings and data tables.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of azetidine derivatives with tetrazole precursors. Various methods, including multicomponent reactions, have been employed to enhance yield and purity. Notably, tetrazoles are recognized for their bioisosteric properties compared to carboxylic acids, which can influence their biological activity and pharmacokinetics .
1. Anticancer Activity
Recent studies indicate that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this scaffold have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The average IC50 values reported for these compounds range from 32.59 μM to 94.25 μM, suggesting moderate to strong anticancer activity .
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3a | MCF-7 | 94.25 |
| 3b | MCF-7 | 68.16 |
| 3e | PC3 | 32.59 |
| 3f | PC3 | 54.99 |
| 3g | PC3 | 55.53 |
2. Antibacterial Activity
This compound derivatives have also demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
Table 2: Antibacterial Activity of Selected Derivatives
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 4a | Staphylococcus aureus | 15 |
| 4b | Escherichia coli | 12 |
| 4c | Klebsiella pneumoniae | 18 |
The mechanism underlying the biological activity of this compound is attributed to its ability to interact with specific biological targets. Molecular docking studies have indicated that these compounds can bind effectively to various receptors involved in cancer progression and bacterial resistance mechanisms . The presence of the tetrazole moiety enhances binding affinity through hydrogen bonding and π-stacking interactions.
Case Study 1: Anticancer Efficacy in Mice Models
In a recent animal study, the anticancer efficacy of a specific derivative of this compound was evaluated in mice models bearing tumors. The results showed a significant reduction in tumor size compared to the control group, highlighting its potential for further development as an anticancer drug .
Case Study 2: Inhibition of Bacterial Growth
Another study focused on the antibacterial activity of a series of tetrazole derivatives against multi-drug resistant strains. The findings revealed that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .
Q & A
Q. What are the most reliable synthetic routes for 5-(azetidin-3-yl)-2H-tetrazole, and how can purity be optimized?
The compound can be synthesized via a [3+2] cycloaddition between an azetidine-substituted nitrile and sodium azide under acidic conditions (e.g., HCl or ZnBr₂). Key steps include:
- Reagent Optimization : Use ammonium chloride as a catalyst to enhance reaction efficiency .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients, followed by recrystallization in ethanol to achieve >95% purity.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly for the tetrazole-azetidine junction .
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR in DMSO-d₆ to identify azetidine proton shifts (δ 3.5–4.0 ppm) and tetrazole ring carbons (δ 145–155 ppm) .
- FT-IR : Confirm N–H stretches (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How does regioselectivity impact the alkylation of this compound, and how can it be controlled?
Regioselectivity in alkylation (e.g., at N1 vs. N2 of the tetrazole ring) depends on steric and electronic factors:
- Electronic Effects : Electron-withdrawing groups on the azetidine ring favor N2 alkylation. Use DFT calculations (e.g., Gaussian 16) to predict transition states .
- Steric Control : Bulkier alkylating agents (e.g., benzyl bromide) preferentially target N1 due to reduced steric hindrance. Monitor reaction progress via ¹H NMR .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Analog Synthesis : Prepare derivatives with modifications to the azetidine (e.g., fluorination) or tetrazole (e.g., methyl substitution). Use Suzuki coupling for biphenyl analogs .
- Bioassays : Test antimicrobial activity via MIC assays (e.g., against S. aureus and E. coli) and cytotoxicity via MTT assays on HEK-293 cells.
- Data Analysis : Correlate substituent effects (e.g., logP, Hammett σ) with bioactivity using multivariate regression .
Q. Example SAR Table
| Derivative | Substituent (R) | MIC (S. aureus) | logP |
|---|---|---|---|
| Parent compound | Azetidin-3-yl | 32 µg/mL | 1.2 |
| 5-(4-F-phenyl) | 4-Fluorophenyl | 16 µg/mL | 1.8 |
| 5-(Biphenyl-2-yl) | Biphenyl | 8 µg/mL | 2.5 |
Q. How can computational methods predict the reactivity of this compound in drug design?
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2). Focus on hydrogen bonds between the tetrazole and Arg120 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .
- ADMET Prediction : Employ SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition) .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Experimental Reproducibility : Standardize assay conditions (e.g., cell line passage number, incubation time) .
- Structural Validation : Reconfirm compound identity via X-ray crystallography if discrepancies arise .
- Meta-Analysis : Compare results with structurally related compounds (e.g., 5-phenyl-2H-tetrazole analogs) to identify outlier datasets .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
